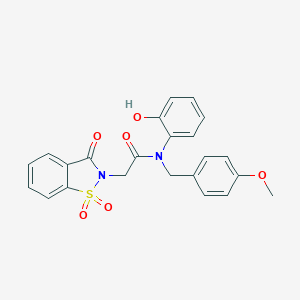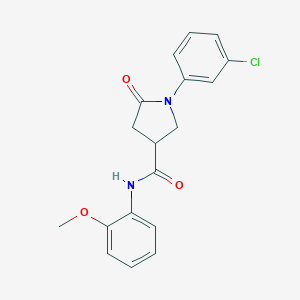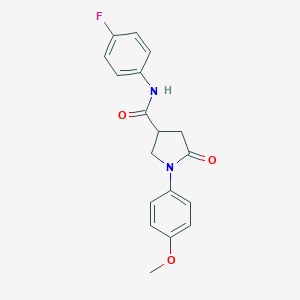
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropenylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-isopropenylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BITA, and it is a benzisothiazolone derivative. BITA has been studied for its potential use in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of BITA is not fully understood. However, studies have shown that BITA inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. BITA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BITA has been shown to have a variety of biochemical and physiological effects. In animal studies, BITA has been shown to reduce inflammation and pain. BITA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BITA has been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using BITA in lab experiments is that it has been extensively studied and characterized. This makes it a reliable and well-understood compound for use in experiments. However, one limitation of using BITA is that it can be difficult to synthesize, which can limit its availability for use in experiments.
将来の方向性
There are several future directions for research on BITA. One area of research is the development of more efficient and cost-effective synthesis methods for BITA. Another area of research is the investigation of the potential use of BITA as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of BITA and its potential applications in various fields of scientific research.
合成法
The synthesis of BITA involves a multistep process that starts with the reaction of 2-aminobenzamide with chloroacetyl chloride to produce 2-chloro-N-(2-aminophenyl)acetamide. This intermediate is then reacted with potassium thiocyanate to produce 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-aminophenyl)acetamide. Finally, this compound is reacted with isopropenylbenzene to produce BITA.
科学的研究の応用
BITA has been studied for its potential applications in various fields of scientific research. In medicine, BITA has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for diseases such as arthritis, cancer, and Alzheimer's disease. BITA has also been studied for its potential use as a pesticide in agriculture. In material science, BITA has been studied for its potential use as a corrosion inhibitor.
特性
分子式 |
C18H16N2O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-(2-prop-1-en-2-ylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16N2O4S/c1-12(2)13-7-3-5-9-15(13)19-17(21)11-20-18(22)14-8-4-6-10-16(14)25(20,23)24/h3-10H,1,11H2,2H3,(H,19,21) |
InChIキー |
AYOLEPGOTMWVBW-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
正規SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)




![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-(dimethylsulfamoyl)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B278683.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)